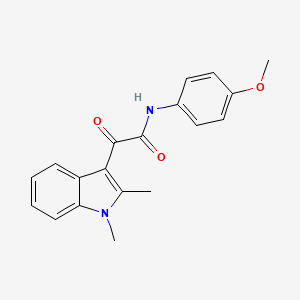![molecular formula C17H19ClN2O3 B11418131 ethyl 4-[(5-chloro-2-methylphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11418131.png)
ethyl 4-[(5-chloro-2-methylphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5-クロロ-2-メチルフェニル)カルバモイル]-3,5-ジメチル-1H-ピロール-2-カルボン酸エチルは、複雑な構造を持つ合成有機化合物です。これは、エチルエステル、カルバモイル基、およびクロロ置換フェニル環を含む様々な官能基で置換されたピロール環の存在によって特徴付けられます。
製法
4-[(5-クロロ-2-メチルフェニル)カルバモイル]-3,5-ジメチル-1H-ピロール-2-カルボン酸エチルの合成は、通常、複数段階の有機反応を伴います。一般的な合成ルートには、以下のステップが含まれます。
ピロール環の形成: これは、Paal-Knorr合成によって達成できます。1,4-ジカルボニル化合物がアンモニアまたは第一級アミンと反応します。
カルバモイル基の導入: このステップは、ピロール誘導体をイソシアネートまたはカルバモイルクロリドと反応させることで行われます。
クロロ置換フェニル環による置換: これは、求核的芳香族置換反応によって行うことができます。ピロール誘導体がクロロ置換フェニルハライドと反応します。
エステル化: 最後のステップでは、カルボン酸基を酸触媒の存在下でエタノールでエステル化します。
工業生産方法は、同様のステップを含みますが、大規模合成向けに最適化されています。連続フローリアクターや自動化プロセスを使用して、高収率と高純度を確保します。
化学反応解析
4-[(5-クロロ-2-メチルフェニル)カルバモイル]-3,5-ジメチル-1H-ピロール-2-カルボン酸エチルは、様々な化学反応を起こします。これには以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化することができます。これは、対応する酸化生成物の形成につながります。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。これは、カルバモイル基の還元によりアミンになります。
置換: クロロ置換フェニル環は、アミンやチオールなどの求核剤と求核置換反応を起こすことができます。これは、置換誘導体の形成につながります。
加水分解: エステル基は、酸性または塩基性条件下で加水分解されて、対応するカルボン酸を生成することができます。
これらの反応で使用される一般的な試薬と条件には、有機溶媒(例:ジクロロメタン、エタノール)、触媒(例:炭素担持パラジウム)、および特定の反応温度と時間があります。これらは、目的の生成物の収率と選択性を最適化するために使用されます。
科学研究への応用
4-[(5-クロロ-2-メチルフェニル)カルバモイル]-3,5-ジメチル-1H-ピロール-2-カルボン酸エチルは、いくつかの科学研究への応用があります。
化学: これは、より複雑な有機分子の合成における構成要素として使用され、様々な有機反応の試薬として使用されます。
生物学: この化合物は、抗菌、抗炎症、抗癌特性を含む潜在的な生物活性について研究されています。
医学: 薬剤開発における医薬品中間体または有効成分としての潜在性を探求するために、研究が進行中です。
工業: その独特の化学的特性により、ポリマーやコーティングなどの新素材の開発に使用されています。
準備方法
The synthesis of ethyl 4-[(5-chloro-2-methylphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the carbamoyl group: This step involves the reaction of the pyrrole derivative with an isocyanate or carbamoyl chloride.
Substitution with the chloro-substituted phenyl ring: This can be done through a nucleophilic aromatic substitution reaction, where the pyrrole derivative reacts with a chloro-substituted phenyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
化学反応の分析
Ethyl 4-[(5-chloro-2-methylphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamoyl group to an amine.
Substitution: The chloro-substituted phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times to optimize the yield and selectivity of the desired products.
科学的研究の応用
Ethyl 4-[(5-chloro-2-methylphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
4-[(5-クロロ-2-メチルフェニル)カルバモイル]-3,5-ジメチル-1H-ピロール-2-カルボン酸エチルの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、酵素や受容体に結合して、生化学的経路の調節を引き起こすことで、その効果を発揮する可能性があります。たとえば、炎症や細胞増殖に関与する特定の酵素の活性を阻害することで、抗炎症効果や抗癌効果を発揮する可能性があります。
類似化合物の比較
4-[(5-クロロ-2-メチルフェニル)カルバモイル]-3,5-ジメチル-1H-ピロール-2-カルボン酸エチルは、次のような他の類似化合物と比較できます。
4-クロロ-2-メチルチオ-5-ピリミジンカルボン酸エチル: この化合物は、同様のエステルとクロロ置換フェニル環を持ちますが、ピロール環の代わりにピリミジン環が存在するという点で異なります。
4-クロロ-2-(メチルチオ)ピリミジン-5-カルボン酸エチル: 前の化合物と同様に、ピリミジン環とクロロ置換フェニル環を含みますが、メチルチオ基を有します。
4-[(5-クロロ-2-メチルフェニル)カルバモイル]-3,5-ジメチル-1H-ピロール-2-カルボン酸エチルの独自性は、その特定の置換パターンと、明確な化学的および生物学的特性を与えるピロール環の存在にあります。
類似化合物との比較
Ethyl 4-[(5-chloro-2-methylphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: This compound has a similar ester and chloro-substituted phenyl ring but differs in the presence of a pyrimidine ring instead of a pyrrole ring.
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: Similar to the previous compound, it contains a pyrimidine ring and a chloro-substituted phenyl ring but with a methylthio group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrole ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C17H19ClN2O3 |
|---|---|
分子量 |
334.8 g/mol |
IUPAC名 |
ethyl 4-[(5-chloro-2-methylphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C17H19ClN2O3/c1-5-23-17(22)15-10(3)14(11(4)19-15)16(21)20-13-8-12(18)7-6-9(13)2/h6-8,19H,5H2,1-4H3,(H,20,21) |
InChIキー |
IOVOIRLOISFDNZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)NC2=C(C=CC(=C2)Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl {2-[(4-methoxybenzyl)amino]-5-methyl-7-oxo-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B11418054.png)
![N-[3-[benzyl(methyl)amino]propyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide](/img/structure/B11418056.png)
![3-[2-(cyclohexylamino)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoic Acid](/img/structure/B11418057.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11418058.png)

![N-(3-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide](/img/structure/B11418066.png)
![1-[2-(1,2-Benzoxazol-3-ylamino)-2-oxoethyl]pyridinium](/img/structure/B11418069.png)
![Dimethyl [5-(benzylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11418071.png)

![1-methyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole](/img/structure/B11418087.png)
![N-[(4-methoxyphenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide](/img/structure/B11418099.png)
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11418107.png)
![2,6-dioxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11418120.png)
![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)acetamide](/img/structure/B11418121.png)
